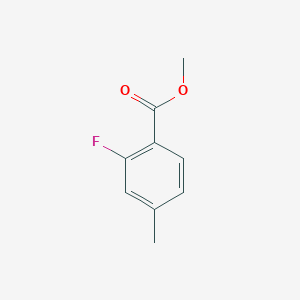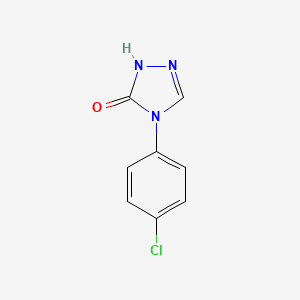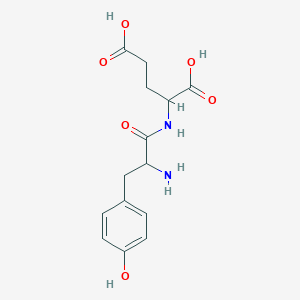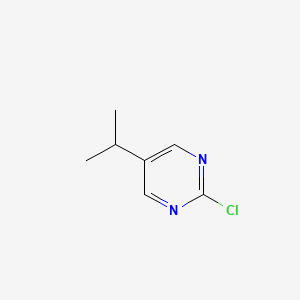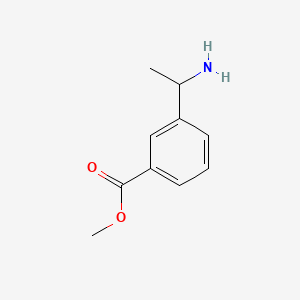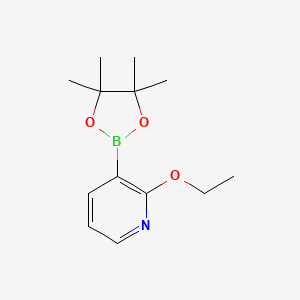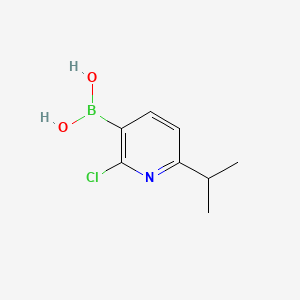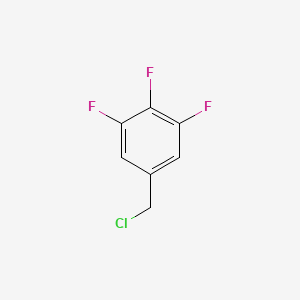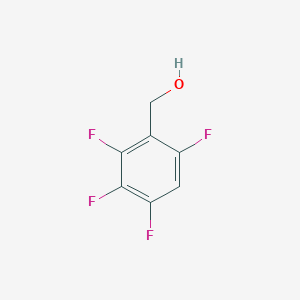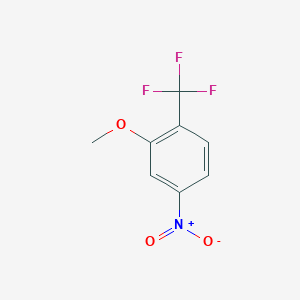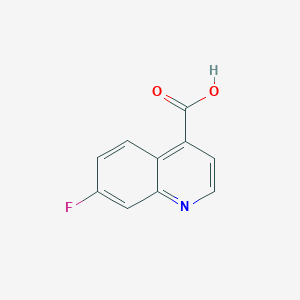
7-Fluoroquinoline-4-carboxylic acid
Descripción general
Descripción
- 7-Fluoroquinoline-4-carboxylic acid is a quinolone derivative with a fluorine atom at position 7 on the aromatic ring and a carboxyl group at position 4. It is also known as 7-fluoro-4-quinolinecarboxylic acid.
Synthesis Analysis
- The synthesis of 7-Fluoroquinoline-4-carboxylic acid involves several steps, including the introduction of the fluorine substituent and carboxylic acid group. Detailed synthetic pathways and reaction conditions can be found in relevant research papers.
Molecular Structure Analysis
- The molecular formula of 7-Fluoroquinoline-4-carboxylic acid is C10H6FNO2, with a molecular weight of 191.16 g/mol.
- The IUPAC name is 7-fluoro-4-quinolinecarboxylic acid.
- The InChI code is 1S/C10H6FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14).
- The compound exists as a white to yellow solid.
Chemical Reactions Analysis
- 7-Fluoroquinoline-4-carboxylic acid is a quinolone derivative, and its chemical reactions involve interactions with other molecules, such as nucleophiles or bases. Specific reactions would depend on the reaction conditions and reagents used.
Physical And Chemical Properties Analysis
- Melting point and boiling point data are available for homologous carboxylic acids with varying carbon chain lengths. The boiling points increase with size, but the melting points do not follow a regular pattern.
- The presence of a cis-double bond significantly lowers the melting point of a compound.
- Solubility and lipophilicity properties are also relevant for drug development.
Aplicaciones Científicas De Investigación
Fluoroquinolones are a type of heterocyclic compound that have a wide range of biological and pharmacological activities . They are used in various scientific fields, particularly in medicinal chemistry and pharmaceutical research .
-
Antibacterial Activity : Fluoroquinolones exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics . They inhibit bacterial DNA-gyrase, which affects bacteria reproduction .
-
Antifungal Activity : Some fluoroquinolones have been found to have antifungal properties .
-
Antimalarial Activity : Quinoline derivatives, including fluoroquinolones, have been studied for their antimalarial activities .
-
Anthelmintic Activity : Quinoline derivatives have also been studied for their anthelmintic (anti-parasitic) activities .
-
Anti-inflammatory and Analgesic Activities : Quinoline derivatives have been found to have anti-inflammatory and analgesic activities .
-
Cardiotonic Activity : Some quinoline derivatives have been found to have cardiotonic activities, which means they have a tonic effect on the heart .
-
Enzyme Inhibitors : Many synthetic quinolines, including fluoroquinolines, have been found to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
-
Antimalarial Drugs : The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine .
-
Antineoplastic Drugs : The antineoplastic drug Brequinar® and its analogs have been found to be useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .
-
Cardiotonic Drugs : Flosequinan is one of the new generation drugs for the treatment of heart diseases .
-
Agriculture : A number of fluorinated quinolines have found application in agriculture .
-
Components for Liquid Crystals : Fluorinated quinolines are also used as components for liquid crystals .
-
Enzyme Inhibitors : Many synthetic quinolines, including fluoroquinolines, have been found to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
-
Antimalarial Drugs : The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine .
-
Antineoplastic Drugs : The antineoplastic drug Brequinar® and its analogs have been found to be useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .
-
Cardiotonic Drugs : Flosequinan is one of the new generation drugs for the treatment of heart diseases .
-
Agriculture : A number of fluorinated quinolines have found application in agriculture .
-
Components for Liquid Crystals : Fluorinated quinolines are also used as components for liquid crystals .
Safety And Hazards
- 7-Fluoroquinoline-4-carboxylic acid is considered hazardous. Precautions include avoiding contact with skin and eyes, using suitable protective clothing, and handling in a well-ventilated place.
Direcciones Futuras
- Research on 7-Fluoroquinoline-4-carboxylic acid could explore its potential applications, optimization of synthesis methods, and investigation of its biological activity.
Propiedades
IUPAC Name |
7-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRLJMJLJXBUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594216 | |
| Record name | 7-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinoline-4-carboxylic acid | |
CAS RN |
31009-03-7 | |
| Record name | 7-Fluoro-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31009-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




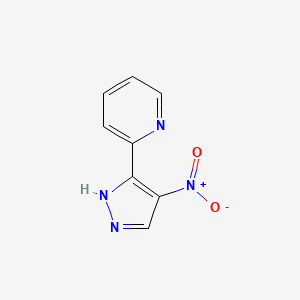
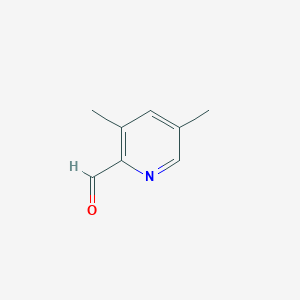
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)
